molecular formula C12H19N B15268799 N-butyl-2,5-dimethylaniline

N-butyl-2,5-dimethylaniline

Cat. No.: B15268799
M. Wt: 177.29 g/mol
InChI Key: GQJLNLFMPBSORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2,5-dimethylaniline is an aromatic amine featuring a benzene ring substituted with two methyl groups at the 2- and 5-positions and an n-butyl group attached to the nitrogen atom. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and polymer industries. Their reactivity and physical properties are influenced by substituent positions and alkyl/halogen groups .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butyl-2,5-dimethylaniline

InChI

InChI=1S/C12H19N/c1-4-5-8-13-12-9-10(2)6-7-11(12)3/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

GQJLNLFMPBSORR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-2,5-dimethylaniline can be synthesized through a multi-step process involving the alkylation of aniline derivatives. One common method involves the Friedel-Crafts alkylation of 2,5-dimethylaniline with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the final product’s purity. The choice of solvents and reaction conditions can vary depending on the desired yield and purity requirements.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .

Scientific Research Applications

N-butyl-2,5-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-butyl-2,5-dimethylaniline exerts its effects involves interactions with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved may include alterations in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents Molecular Formula Boiling Point (°C) Density (g/mL) Refractive Index Key Applications
N-Butyl-2,5-dimethylaniline* 2,5-dimethyl, N-butyl C₁₂H₁₉N Not reported ~0.90 (est.) ~1.52 (est.) Polymer precursors, agrochemicals
N-tert-Butyl-3,5-dimethylaniline 3,5-dimethyl, N-tert-butyl C₁₂H₁₉N 69–70 (0.75 mmHg) 0.901 1.519 Organic building blocks
4-Bromo-3,5-dimethylaniline 3,5-dimethyl, 4-bromo C₈H₁₀BrN Not reported Not reported Not reported Pharmaceutical intermediates
2,5-Dimethylaniline 2,5-dimethyl C₈H₁₁N Not reported Not reported Not reported Dyes, corrosion inhibitors
4-Chloro-2,5-dimethylaniline 2,5-dimethyl, 4-chloro C₈H₁₀ClN Not reported Not reported Not reported Agrochemicals, pigments

*Estimated properties based on structural analogs.

Reactivity and Functional Differences

  • Steric Effects : The tert-butyl group in N-tert-butyl-3,5-dimethylaniline introduces significant steric hindrance, reducing nucleophilic reactivity compared to the linear n-butyl group in this compound .
  • Electrophilic Substitution : Halogenated derivatives (e.g., 4-bromo-3,5-dimethylaniline) undergo Suzuki coupling or nucleophilic aromatic substitution, making them valuable in cross-coupling reactions .
  • Basicity : Electron-donating methyl groups increase the basicity of 2,5-dimethylaniline compared to unsubstituted aniline, whereas electron-withdrawing halogens (Cl, Br) decrease it in halogenated analogs .

Key Research Findings

Thermal Stability: N-alkylated dimethylanilines (e.g., N-butyl, N-tert-butyl) exhibit higher thermal stability than non-alkylated analogs, making them suitable for high-temperature polymer applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.